3-(Thiazolidin-2-yl)benzonitrile

概要

説明

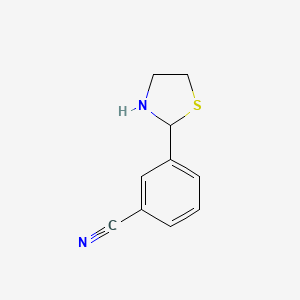

3-(Thiazolidin-2-yl)benzonitrile is a heterocyclic compound that features a thiazolidine ring attached to a benzonitrile moiety Thiazolidine is a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazolidin-2-yl)benzonitrile typically involves the condensation of a thiol with an aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are used to optimize the synthesis process .

化学反応の分析

Types of Reactions

3-(Thiazolidin-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazolidine and benzonitrile derivatives.

科学的研究の応用

Biological Activities

3-(Thiazolidin-2-yl)benzonitrile and its derivatives exhibit a broad spectrum of biological activities:

- Anticancer Activity : Thiazolidine derivatives have shown promise as anticancer agents. For instance, compounds based on the thiazolidine scaffold have been reported to modulate the BAG3 protein, which is implicated in cancer cell proliferation. Specific derivatives demonstrated significant antiproliferative effects on various cancer cell lines, with IC50 values indicating their potency against HeLa and A375 cells .

- Antimicrobial Properties : The thiazolidine structure contributes to antimicrobial activity. Studies highlight that thiazolidine derivatives can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

- Anti-inflammatory Effects : Compounds like this compound are noted for their anti-inflammatory properties, acting through mechanisms such as cyclooxygenase inhibition, which is crucial in managing inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several approaches:

- Multicomponent Reactions (MCRs) : MCRs facilitate the efficient synthesis of thiazolidine derivatives by combining multiple reactants in a single step. This method enhances yield and reduces reaction time, making it an attractive strategy for synthesizing complex molecules .

- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthetic methods that improve selectivity and reduce waste. These strategies often involve using renewable resources and minimizing hazardous reagents .

Case Study 1: Anticancer Research

In a study investigating the anticancer potential of thiazolidine derivatives, researchers synthesized a series of compounds based on the thiazolidine framework. The lead compound exhibited significant binding affinity to BAG3, demonstrating its potential as a therapeutic agent in cancer treatment. The study utilized biophysical assays to confirm the binding interactions and evaluated cellular responses through IC50 assays across various cancer cell lines .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of thiazolidine derivatives against common bacterial strains. The study employed standard disk diffusion methods to assess the inhibition zones produced by different concentrations of this compound. Results indicated substantial antibacterial activity, suggesting its potential as a new antibiotic candidate .

Summary of Applications

作用機序

The mechanism of action of 3-(Thiazolidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Similar Compounds

Thiazolidine: A simpler analog without the benzonitrile group.

Benzothiazole: Contains a fused benzene and thiazole ring, differing in structure and properties.

Thiazole: A five-membered ring with sulfur and nitrogen, but lacking the additional substituents.

Uniqueness

3-(Thiazolidin-2-yl)benzonitrile is unique due to the combination of the thiazolidine ring and the benzonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

生物活性

3-(Thiazolidin-2-yl)benzonitrile is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer

- Anticonvulsant

- Antimicrobial

- Anti-inflammatory

- Neuroprotective

- Antioxidant

These activities stem from its ability to interact with various biological targets and pathways.

Target Interactions:

this compound influences several molecular targets, including:

- PPARγ Receptor: Involved in glucose metabolism and insulin sensitivity, contributing to its antidiabetic effects.

- Mur Ligase Enzyme: Inhibition leads to antimicrobial activity by disrupting bacterial cell wall synthesis.

- Reactive Oxygen Species (ROS) Scavenging: This antioxidant property helps mitigate oxidative stress in cells.

Biochemical Pathways:

The compound's antioxidant activity suggests it may interact with pathways related to oxidative stress, potentially reducing cellular damage associated with various diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, an MTT assay demonstrated significant antiproliferative effects against human melanoma (A375) and cervical cancer (HeLa) cell lines. The IC50 values were determined to be in the micromolar range, indicating promising efficacy .

Antimicrobial Activity

The antimicrobial effects of this compound have been confirmed through minimum inhibitory concentration (MIC) assays against various bacterial strains. The compound exhibited MIC values as low as 3.91 mg/L against Gram-positive bacteria, demonstrating comparable efficacy to standard antibiotics like oxacillin and cefuroxime .

| Bacterial Strain | MIC (mg/L) | Comparison Antibiotic | Reference |

|---|---|---|---|

| Micrococcus luteus | 0.49 | Cefuroxime | |

| Bacillus subtilis | 1.00 | Ampicillin |

Anti-inflammatory and Neuroprotective Effects

In animal models, lower doses of this compound demonstrated significant anti-inflammatory and neuroprotective effects without notable adverse reactions. These findings suggest potential therapeutic applications in conditions characterized by inflammation and oxidative stress.

Case Studies

- Anticonvulsant Activity: In a study utilizing the maximal electroshock seizure model in mice, this compound was shown to significantly reduce seizure activity at specific doses, indicating its potential as an anticonvulsant agent .

- Long-term Stability: Laboratory investigations into the stability of this compound under physiological conditions revealed minimal degradation over time, suggesting its viability for therapeutic use in chronic conditions.

特性

IUPAC Name |

3-(1,3-thiazolidin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSEQAHTCFBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。